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molecular formula C17H18N2O2 B8478709 7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

7-Benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester

Cat. No. B8478709
M. Wt: 282.34 g/mol
InChI Key: ALLWTWZCBZZCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889870B2

Procedure details

In a 2 L 3-necked flask equipped with a mechanical stirrer and condenser was placed 7-benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester (11.28 g, 0.04) in methanol (500 mL). To this solution was added ammonium formate (37.8 g, 0.6 mol) and 10% Pd/C (11 g, 50% water wet). The resulting mixture was stirred and heated to reflux for 15 min. The reaction mixture was filtered through glass microfiber filter paper. The catalyst on filter paper was washed with hot methanol (200 mL). The filtrate was concentrated under reduced pressure to give a solid residue. The residue was purified by flash chromatography over silica gel (120 g) with anhydrous sodium sulfate (15 g) on top packed with hexane. The column was eluted with 100 mL portions of dichloromethane for fractions 1-4, 5% of (10% ammonia in methanol) in dichloromethane for fractions 6-9, and 10% of (10% ammonia in methanol) in dichloromethane for fractions 10-18. All fractions checked by TLC [10% of (10% ammonia in methanol) in dichloromethane]. The product was eluted in fractions 11-16 to give the title compound (6.1 g, 79%) as a light yellow solid. 1H NMR 60 MHz, (CDCl3), δ 8.8 (s, 1H), 8.2 (s, 1H), 4.0 (s, 2H), 3.8 (s, 3H), 3.0 (s, 4H), 1.7 (s, 1H).
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Quantity
11 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][N:11](CC3C=CC=CC=3)[CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:14]2[CH2:13][CH2:12][NH:11][CH2:10][C:9]=2[CH:8]=[N:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
11.28 g
Type
reactant
Smiles
COC(=O)C1=CN=CC=2CN(CCC12)CC1=CC=CC=C1
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
11 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2 L 3-necked flask equipped with a mechanical stirrer and condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through glass microfiber
FILTRATION
Type
FILTRATION
Details
filter paper
FILTRATION
Type
FILTRATION
Details
The catalyst on filter paper
WASH
Type
WASH
Details
was washed with hot methanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (120 g) with anhydrous sodium sulfate (15 g) on top
WASH
Type
WASH
Details
The column was eluted with 100 mL portions of dichloromethane for fractions 1-4, 5% of (10% ammonia in methanol) in dichloromethane for fractions 6-9, and 10% of (10% ammonia in methanol) in dichloromethane for fractions 10-18
WASH
Type
WASH
Details
The product was eluted in fractions 11-16

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CN=CC=2CNCCC12
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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